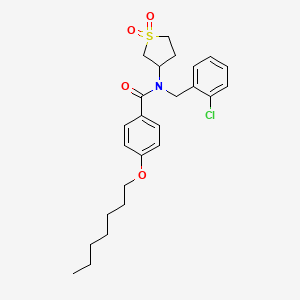![molecular formula C17H17ClN6O2S B12128570 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12128570.png)
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metoxi-5-metilfenil)acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un anillo de piridina y un grupo sulfanyl
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metoxi-5-metilfenil)acetamida típicamente implica múltiples pasos. Un enfoque común comienza con la formación del anillo de triazol a través de una reacción de ciclación que involucra un derivado de hidracina y un compuesto de nitrilo. El anillo de piridina se introduce entonces a través de una reacción de sustitución nucleofílica. El paso final involucra la unión del grupo sulfanyl y la porción de acetamida en condiciones de reacción específicas, como el uso de una base y un solvente adecuado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metoxi-5-metilfenil)acetamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro pueden reducirse a aminas.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo sulfanyl puede producir sulfoxidos o sulfonas, mientras que la sustitución del grupo cloro puede introducir varios grupos funcionales .
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metoxi-5-metilfenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metoxi-5-metilfenil)acetamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías bioquímicas. Las vías y objetivos moleculares exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metoxifenil)acetamida
- 2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metilfenil)acetamida
Singularidad
La singularidad de 2-{[4-amino-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-cloro-2-metoxi-5-metilfenil)acetamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C17H17ClN6O2S |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17ClN6O2S/c1-10-7-13(14(26-2)8-11(10)18)21-15(25)9-27-17-23-22-16(24(17)19)12-5-3-4-6-20-12/h3-8H,9,19H2,1-2H3,(H,21,25) |
Clave InChI |
XRYMUQDIFRWVMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)

![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)
![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)



![2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128564.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide](/img/structure/B12128566.png)
![3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B12128568.png)
![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydr oxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12128573.png)
